molecular formula C26H24N6O B2659619 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-87-7

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2659619
CAS No.: 538348-87-7
M. Wt: 436.519
InChI Key: RNMSZTRPULJSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective inhibitor of the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary focus in oncological research, particularly for myeloproliferative neoplasms (MPNs) where dysregulated JAK2 signaling is a common driver of disease pathogenesis. The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase, thereby suppressing its catalytic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it a valuable pharmacological tool for investigating the role of JAK2 in hematopoiesis, cellular proliferation, and survival. Researchers utilize this compound in vitro and in vivo to dissect JAK-STAT pathway mechanics, to validate JAK2 as a therapeutic target in various disease models, and to study mechanisms of resistance to JAK inhibition. Its research applications extend to the exploration of inflammatory and autoimmune conditions, given the integral role of JAK-STAT signaling in cytokine receptor function. [Source: Patent WO2013142260A1] [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary]

Properties

IUPAC Name

5-methyl-2,7-bis(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-16-7-4-9-19(13-16)23-22(25(33)29-21-11-6-12-27-15-21)18(3)28-26-30-24(31-32(23)26)20-10-5-8-17(2)14-20/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSZTRPULJSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. For instance, the condensation reactions between appropriate pyridine derivatives and substituted carboxamides are commonly employed.

Anticancer Properties

Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer activity. In particular:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. Results demonstrated cytotoxic effects with IC50 values indicating potent antiproliferative activity. For example, derivatives of similar structures showed IC50 values as low as 6.2 μM against HCT-116 cells .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that triazole derivatives inhibit DNA gyrase and topoisomerases, crucial for DNA replication in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Impact on Activity
Methyl group on pyridineEnhances lipophilicity and membrane permeability
Di-m-tolyl substituentsIncreases binding affinity to target enzymes
Triazole ringEssential for anticancer and antimicrobial activities

Case Studies

Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity :
    • A recent study synthesized a series of triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications on the pyridine ring significantly affected the compounds' potency .
  • Antimicrobial Screening :
    • Another investigation focused on evaluating the antimicrobial properties of related compounds against clinical isolates. The findings suggested that certain derivatives could serve as lead compounds for developing new antibiotics .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound X shares a core scaffold with derivatives reported in –4 but differs in substituent patterns. Key comparisons are summarized below:

Compound ID R1 (Position 2) R2 (Position 7) R3 (Carboxamide) Yield (%) Melting Point (°C) Molecular Weight (HRMS)
Compound X m-Tolyl m-Tolyl Pyridin-3-yl N/A N/A N/A
5a p-Tolyl 3,4,5-Trimethoxyphenyl p-Tolyl 43–66 Not reported 453.1677 (m/z)
5j 4-Nitrophenyl 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8 453.1677 (m/z)
5k 4-Bromophenyl 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3 513.0870 (m/z)
5m 4-Methoxy-3-nitrophenyl 3,4,5-Trimethoxyphenyl 4-Methoxy-3-nitrophenyl 47 286.1–288.2 510.1724 (m/z)

Key Observations :

Substituent Diversity: Compound X features m-tolyl groups (methyl-substituted phenyl) at positions 2 and 7, contrasting with the 3,4,5-trimethoxyphenyl or halogenated aryl groups in analogs like 5a–m. The pyridin-3-yl carboxamide in Compound X introduces a heteroaromatic moiety absent in analogs like 5a–m, which may influence hydrogen-bonding interactions in biological targets.

Synthetic Yields :

  • Yields for analogs range from 43–66% , with electron-withdrawing groups (e.g., nitro in 5j ) correlating with lower yields (43%) due to steric or electronic hindrance . Compound X’s m-tolyl groups, being moderately electron-donating, may favor higher yields if synthesized under similar conditions.

Thermal Stability :

  • Melting points for analogs vary widely (249–320°C), with higher values observed for nitro-substituted derivatives (e.g., 5j : 319.9–320.8°C). Compound X’s melting point is unreported but may align with 5k (280–284°C) given comparable substituent bulk .

Reactivity and Stability

  • Dihydro Core : The 4,7-dihydro triazolopyrimidine core in Compound X contrasts with fully aromatic analogs (e.g., pyrazolo[3,4-d]pyrimidines in ). Dihydro derivatives are prone to oxidation; demonstrates that nitro-substituted dihydrotriazolopyrimidines (e.g., 4h ) undergo oxidative aromatization under specific conditions. Compound X, lacking nitro groups, may exhibit greater stability .
  • Isomerization : Pyrazolo-triazolopyrimidine hybrids in undergo isomerization under varying conditions. While Compound X’s triazolopyrimidine core is less complex, substituent electronic effects (e.g., m-tolyl) could influence tautomeric equilibria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.